

Application Note: Quantification of Ritivixibat in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Ritivixibat	
Cat. No.:	B10860849	Get Quote

Introduction

Ritivixibat is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). It is in development for the treatment of cholestatic liver diseases.[1] By inhibiting the reuptake of bile acids from the terminal ileum, **Ritivixibat** increases their fecal excretion, thereby reducing the total bile acid pool and alleviating symptoms such as pruritus. Given its therapeutic importance and mechanism of action, a sensitive and robust bioanalytical method for the quantification of **Ritivixibat** in plasma is essential for pharmacokinetic and toxicokinetic studies.

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Ritivixibat** in human plasma. As no specific, validated method for **Ritivixibat** has been published in the peer-reviewed literature, this protocol is based on established methodologies for similar IBAT inhibitors, such as Maralixibat[2][3][4], and general principles of bioanalytical method development and validation as per FDA guidelines.[5][6]

Principle

The method involves the extraction of **Ritivixibat** and an internal standard (IS) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.



Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed LC-MS/MS method for **Ritivixibat**, based on typical values for similar assays.[4][7][8] Full validation would be required to establish definitive parameters.

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Intra-day Accuracy (% Bias)	Within ±15%
Inter-day Accuracy (% Bias)	Within ±15%
Mean Recovery	> 85%
Matrix Effect (%CV)	< 15%

Experimental Protocols Materials and Reagents

- Ritivixibat reference standard
- Ritivixibat-d5 (or other suitable stable isotope-labeled internal standard)
- · HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (K2EDTA anticoagulant)
- Microcentrifuge tubes (1.5 mL)



Autosampler vials

Instrumentation

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm).

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Ritivixibat and Ritivixibat-d5 (IS) reference standards and dissolve in methanol to make a final concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v)
 acetonitrile:water to prepare working solutions for calibration curve standards and quality
 control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for blank, zero standard, calibration standards, QCs, and unknown samples.
- Pipette 50 μL of human plasma into the appropriately labeled tubes.
- For calibration standards and QCs, spike 5 μ L of the respective working standard solution into the plasma. For blank samples, add 5 μ L of 50:50 acetonitrile:water.
- Add 150 μ L of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 μ L of acetonitrile to the blank).



- Vortex all tubes for 30 seconds to precipitate plasma proteins.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 μ L of the supernatant to autosampler vials containing 100 μ L of water with 0.1% formic acid.
- Cap the vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

- LC Parameters:
 - Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm,
 1.8 μm)
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

Column Temperature: 40°C

· Gradient Program:

Time (min)	%В
0.0	20
2.5	95
3.5	95
3.6	20

| 5.0 | 20 |



• MS Parameters (Hypothetical):

Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 500°C

Cone Gas Flow: 150 L/hr

Desolvation Gas Flow: 1000 L/hr

MRM Transitions (Quantifier > Qualifier):

• Ritivixibat: To be determined empirically (e.g., m/z [M+H]+ → fragment 1 > fragment 2)

■ Ritivixibat-d5 (IS): To be determined empirically (e.g., m/z [M+H]+ → fragment 1 > fragment 2)

Data Analysis and Quantification

- Peak areas of Ritivixibat and the IS are integrated using the instrument's data processing software.
- A calibration curve is constructed by plotting the peak area ratio (Ritivixibat/IS) against the nominal concentration of the calibration standards.
- A weighted $(1/x^2)$ linear regression analysis is used to fit the curve.
- The concentrations of Ritivixibat in QC and unknown samples are determined from the calibration curve using their respective peak area ratios.

Visualizations Experimental Workflow Diagram



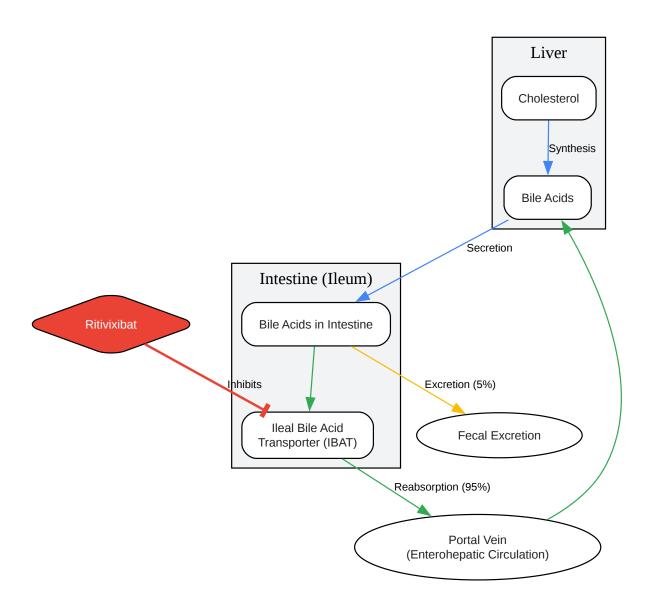


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Caption: Workflow for Ritivixibat quantification in plasma.

Signaling Pathway (Mechanism of Action)





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Caption: Mechanism of **Ritivixibat** via IBAT inhibition.

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